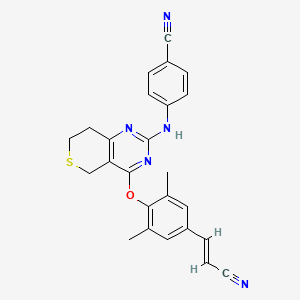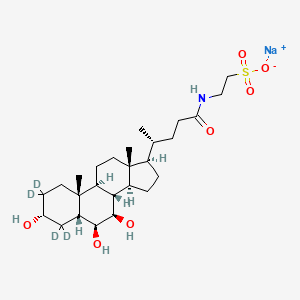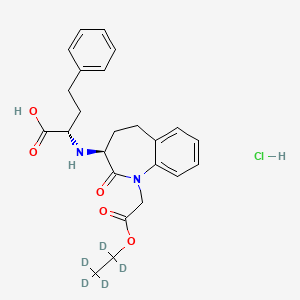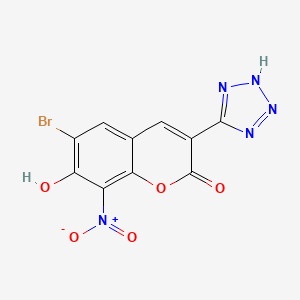
GPR35 agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPR35 agonist 1 is a compound that specifically binds to and activates the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor, meaning its endogenous ligand was not initially known. This receptor is involved in various physiological processes, including inflammation and immune response . This compound has gained attention due to its potential therapeutic applications in treating inflammatory diseases and other conditions .
Méthodes De Préparation
The synthesis of GPR35 agonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of coumarin-like diacid derivatives, which are known to be effective GPR35 agonists . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions for large-scale synthesis .
Analyse Des Réactions Chimiques
GPR35 agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
GPR35 agonist 1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationship of GPR35 and its ligands . In biology, it helps in understanding the role of GPR35 in various cellular processes, including cell signaling and immune response . In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, asthma, hypertension, and diabetes . Additionally, it has industrial applications in the development of new drugs targeting GPR35 .
Mécanisme D'action
The mechanism of action of GPR35 agonist 1 involves binding to the GPR35 receptor and activating it. Upon activation, GPR35 can couple with different types of G-proteins, such as Gαi/o, which inhibit adenylate cyclase and decrease cyclic AMP levels, or Gα12/13, which can influence cell shape and motility by activating RhoA . This activation triggers a cascade of intracellular events, ultimately leading to various physiological responses, including modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
GPR35 agonist 1 can be compared with other similar compounds, such as kynurenic acid, zaprinast, lysophosphatidic acid, and CXCL17 . These compounds also act as agonists for GPR35 but differ in their potency and selectivity. For example, kynurenic acid has a very low potency in human GPR35 compared to this compound . The uniqueness of this compound lies in its high potency and selectivity for GPR35, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H4BrN5O5 |
|---|---|
Poids moléculaire |
354.07 g/mol |
Nom IUPAC |
6-bromo-7-hydroxy-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H4BrN5O5/c11-5-2-3-1-4(9-12-14-15-13-9)10(18)21-8(3)6(7(5)17)16(19)20/h1-2,17H,(H,12,13,14,15) |
Clé InChI |
AQJFPDDDKBWBAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


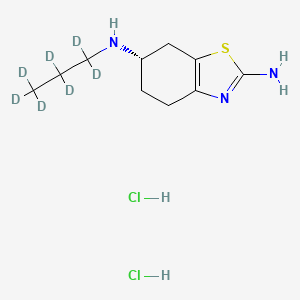
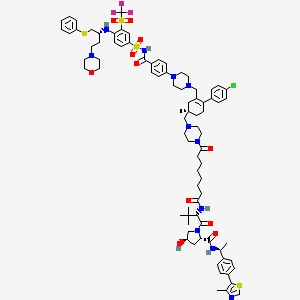
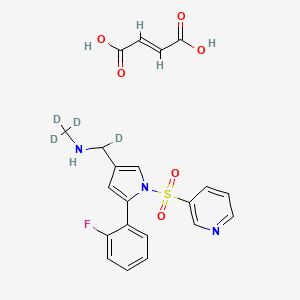
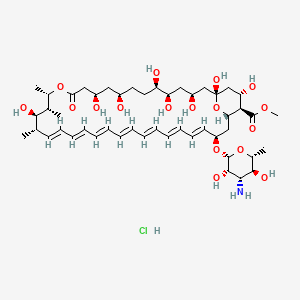
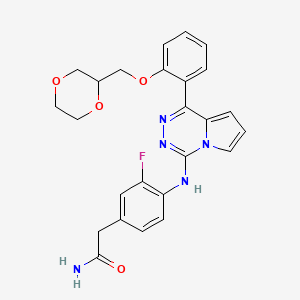
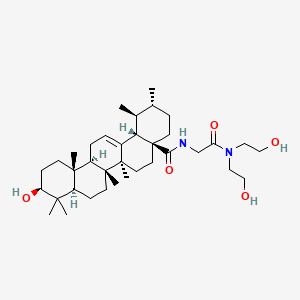
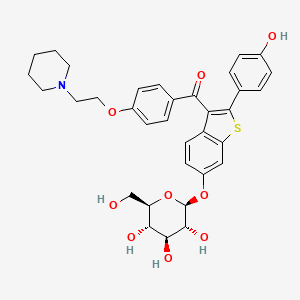
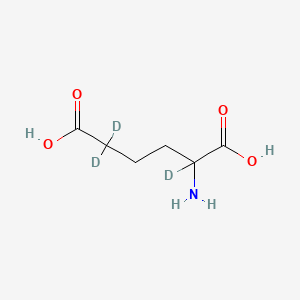
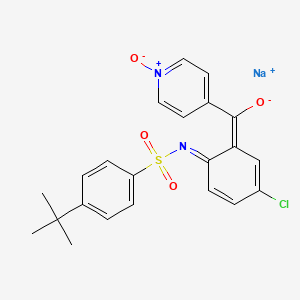
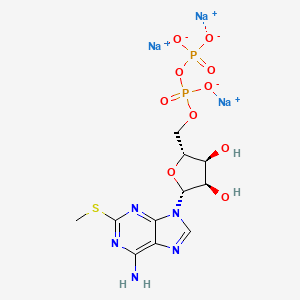
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
